(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide
Description
(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide is a chiral propanamide derivative characterized by a sulfur-containing thietane ring substituted with four methyl groups. Its molecular formula is C₁₀H₂₀N₂OS, with a molecular weight of 224.34 g/mol. The compound’s stereochemistry (R-configuration) and sterically hindered thietane ring contribute to its unique physicochemical properties, including stability and solubility in polar solvents like water and ethanol .
Notably, this compound is structurally related to Alitame (L-α-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide), a high-intensity sweetener 2000 times sweeter than sucrose . While Alitame incorporates an aspartyl moiety for taste modulation, the target compound lacks this feature, suggesting divergent applications in pharmaceuticals or biochemical research.
Properties
IUPAC Name |
(2R)-2-amino-N-(2,2,4,4-tetramethylthietan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-6(11)7(13)12-8-9(2,3)14-10(8,4)5/h6,8H,11H2,1-5H3,(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVRZFPMKSCTDL-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(SC1(C)C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1C(SC1(C)C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538295 | |
| Record name | N-(2,2,4,4-Tetramethylthietan-3-yl)-D-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80875-07-6 | |
| Record name | (2R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80875-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080875076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,2,4,4-Tetramethylthietan-3-yl)-D-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-N-(2,2,4,4-TETRAMETHYL-3-THIETANYL)PROPANAMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311QIR6SCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Tetramethylthietanyl Ring Formation
The 2,2,4,4-tetramethylthietanyl moiety is central to the molecule's structure. Key features include:
- Four-membered thiolane ring (sulfur-containing heterocycle)
- Tetramethyl substitution at positions 2 and 4
- Chiral center at position 3 (R-configuration)
Synthetic Routes for Thietanyl Ring Formation (inferred from related systems):
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Sulfur dioxide, methyl-substituted diol | Formation of thietanyl ring |
| 2 | Methylation | Alkylation agents (e.g., methyl iodide) | Introduction of methyl groups |
| 3 | Functionalization | Amination or coupling agents | Attachment of amino/propanamide groups |
Note: Exact conditions remain proprietary but align with general thiolane synthesis methods.
Stereoselective Synthesis
The R-configuration at position 3 is achieved through:
- Chiral resolution (e.g., enzymatic or chemical methods)
- Stereoselective coupling using chiral auxiliaries
- Recrystallization of diastereomeric salts to enhance enantiopurity
Purification and Isolation
Crystallization Strategies
The compound is purified via crystallization with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid), forming a stable adduct. This step enhances purity by leveraging ion-pair interactions between the amine and sulfonic acid.
Purification Protocol (based on Alitame processes):
Analytical Characterization
| Parameter | Method | Specification |
|---|---|---|
| Chiral Purity | HPLC with chiral column | ≥99% R-configuration |
| Impurities | GC/MS or LC-MS | <0.2% beta-isomer, <0.1% alanine amide |
| Moisture Content | Karl Fischer titration | 11–13% (as hydrate) |
Challenges and Limitations
- Stereochemical Control : Maintaining R-configuration requires precise reaction conditions.
- Ring Strain : Thietanyl ring’s inherent strain complicates scalability.
- Proprietary Methods : Detailed protocols are often undisclosed in patents.
Comparative Analysis of Alitame Synthesis Pathways
| Intermediate | Role in Alitame Synthesis | Challenges |
|---|---|---|
| This compound | Provides thietanyl-amino group | Stereoselective synthesis complexity |
| (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid | Contributes aspartic acid analog | Oxidation stability during coupling |
Regulatory and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thietanyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thietanyl ring.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified amides or thietanyl derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide. It has been shown to act as a positive allosteric modulator of the glutamate transporter EAAT2, which enhances glutamate uptake in neuronal cultures. This mechanism is crucial for reducing excitatory neurotransmission associated with seizure activity.
- Case Study : In a study published in the International Journal of Molecular Sciences, derivatives of alaninamide were synthesized and tested for their antiseizure efficacy across various models. The compound demonstrated significant efficacy in models such as maximal electroshock and pentylenetetrazole-induced seizures, indicating its therapeutic potential in epilepsy management .
| Model | Efficacy (%) | ED50 (mg/kg) | Safety Margin (TD50) |
|---|---|---|---|
| Maximal Electroshock | 100 | 48.00 | >300 |
| Pentylenetetrazole | 75 | 45.19 | >300 |
Central Nervous System Disorders
The compound's favorable pharmacokinetic profile suggests its potential utility in treating other central nervous system disorders beyond epilepsy. Its ability to modulate glutamate transport may provide benefits in conditions such as depression and anxiety, where glutamate dysregulation is implicated.
Anticancer Properties
Emerging research indicates that this compound may also possess anticancer properties. A study demonstrated its ability to inhibit tumor growth through mechanisms that are still being elucidated.
- Case Study : Research conducted on multicellular spheroids revealed that this compound could effectively inhibit cancer cell proliferation. The study emphasized its potential as a novel anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for enhanced yield and purity. Structural modifications have been explored to improve its pharmacological profile.
- Synthetic Pathway :
- Starting materials include succinic anhydride and amino acids.
- The final products are obtained through coupling reactions with various amine derivatives.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thietanyl ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, bioactivities, and applications of (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide with similar propanamide derivatives:
Key Differences and Implications
Structural Backbone :
- The target compound’s thietane ring imparts conformational rigidity and resistance to enzymatic degradation compared to thiazole or indole-containing analogs .
- Alitame’s aspartyl group enables interaction with taste receptors, absent in the target compound, limiting its utility as a sweetener .
Bioactivity :
- Indole- and thiazole-substituted propanamides (e.g., compounds from ) exhibit kinase inhibition and antimicrobial activity due to aromatic heterocycles that interact with biological targets .
- The target compound’s bioactivity remains underexplored but may involve neurological pathways due to structural similarity to neuroactive propanamides .
Applications :
Q & A
Q. What is the role of (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide in synthesizing Alitame, and what are the critical steps in its preparation?
This compound serves as a key intermediate in the multi-step synthesis of Alitame, a high-intensity sweetener. The synthesis involves reacting (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid with this compound to form a dipeptide structure. Critical steps include coupling the two intermediates under controlled conditions and isolating the final product via crystallization of an alitame–4-methylbenzenesulfonic acid adduct, followed by recrystallization from water .
Q. How is the stereochemical integrity of this compound ensured during synthesis?
The stereochemical configuration (R) is preserved using enantiomerically pure starting materials and chiral resolution techniques. Reaction conditions such as temperature, solvent polarity, and catalyst selection are optimized to minimize racemization. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy is used to verify enantiomeric purity .
Q. What analytical techniques are recommended for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the molecular structure, while high-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography may resolve stereochemical details. For isotopic analogs (e.g., deuterated versions), isotope-specific techniques like mass fragmentation analysis or isotopic NMR are employed .
Advanced Research Questions
Q. How can crystallization and purification methodologies be optimized to achieve high enantiomeric excess (ee) of this compound?
Solvent screening (e.g., water, ethanol, or acetonitrile) and controlled cooling rates enhance crystal lattice formation. Seeding with pre-formed crystals of the desired enantiomer improves ee. Advanced techniques like antisolvent addition or pH adjustment (for ionizable groups) further reduce impurities. Purity is assessed via differential scanning calorimetry (DSC) and chiral chromatography .
Q. What challenges arise when scaling up the synthesis of this compound, and how can discrepancies in yield/purity be resolved?
Scale-up challenges include heat dissipation during exothermic reactions and inhomogeneous mixing. Continuous flow reactors or segmented flow systems improve heat/mass transfer. Statistical design of experiments (DoE) identifies critical process parameters (e.g., stoichiometry, reaction time). Comparative analysis of batch records and in-line PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, detect deviations early .
Q. How can researchers confirm the presence of this compound in complex matrices like natural products (e.g., honey), and what analytical challenges exist?
Detection in complex matrices requires sample pre-treatment (e.g., solid-phase extraction) to isolate the compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity. Challenges include matrix effects (e.g., ion suppression) and false positives; these are mitigated using isotopic internal standards (e.g., deuterated analogs) and orthogonal validation via NMR .
Q. What are the applications of deuterated analogs (e.g., 3,3,3-d3) in metabolic or pharmacokinetic studies?
Deuterated analogs are used as internal standards in quantitative MS to correct for matrix effects. In metabolic studies, isotopic labeling tracks metabolic pathways (e.g., via ²H-NMR). Synthesis involves deuterated reagents (e.g., D₂O, CD₃I) in key steps, with purification via preparative HPLC. Stability studies assess deuterium retention under physiological conditions .
Data Contradiction Analysis
Q. How can conflicting reports about the compound’s reactivity in peptide coupling reactions be reconciled?
Contradictions may arise from differences in coupling agents (e.g., HATU vs. EDC), solvent systems, or steric hindrance from the tetramethylthietanyl group. Systematic benchmarking under standardized conditions (e.g., solvent, temperature, molar ratios) clarifies optimal protocols. Computational modeling (e.g., DFT calculations) predicts steric/electronic effects on reactivity .
Q. What strategies resolve discrepancies in biological activity data across studies?
Variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles (e.g., residual solvents) may explain discrepancies. Reproducibility is improved using certified reference materials (CRMs) and orthogonal bioassays. Meta-analyses of published data with standardized normalization (e.g., IC₅₀ values) identify outlier methodologies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
